molecular formula C19H19ClN4O4S2 B2386732 N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941948-88-5

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2386732
CAS No.: 941948-88-5
M. Wt: 466.96
InChI Key: WWVIHIAUROIBGM-UHFFFAOYSA-N
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Description

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.
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Biological Activity

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antidepressant and antifungal research. This article reviews the synthesized derivatives of 1,3,4-oxadiazoles and their biological activities, focusing on the specific compound mentioned.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce various functional groups. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and antidepressant properties.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds similar to this compound. In a study using the Forced Swimming Test (FST), a derivative exhibited a significant reduction in immobility duration (DID = 58.93), comparable to fluoxetine, a standard antidepressant. This derivative also showed a strong binding affinity for the 5-HT1A receptor (K_i = 1.52 nM), indicating its potential mechanism of action through serotonin modulation .

Antifungal Activity

The compound's derivatives have also been tested for antifungal properties. For instance, related benzamide derivatives with oxadiazole linkages demonstrated inhibitory activity against various fungal strains, including Sclerotinia sclerotiorum. The most effective compounds achieved inhibition rates as high as 86.1%, surpassing that of control drugs like quinoxyfen .

Study 1: Antidepressant Efficacy

A study focused on a series of 1,3,4-oxadiazole derivatives revealed that certain compounds significantly impacted depressive-like behaviors in animal models. The molecular docking studies suggested that these compounds interact favorably with the active site of the 5-HT1A receptor, supporting their role as potential antidepressants .

Study 2: Antifungal Testing

Another investigation assessed the antifungal efficacy of oxadiazole derivatives against several fungal pathogens. The results indicated that specific substitutions on the oxadiazole ring enhanced antifungal activity, with some compounds exhibiting better performance than established antifungal agents .

Summary Table of Biological Activities

Compound NameActivity TypeEfficacy/Binding AffinityReference
10gAntidepressantDID = 58.93; K_i = 1.52 nM
13pAntifungalInhibition Rate = 86.1%
SD-6Cholinesterase InhibitorIC50 = 0.907 ± 0.011 μM

Properties

IUPAC Name

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIHIAUROIBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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